2-Fluoro-4-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Fluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6F4O2. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenylacetic acid backbone. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-4-(trifluoromethyl)phenylacetic acid is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .
Mode of Action
It is known to cause skin and eye irritation, as well as respiratory irritation . This suggests that it may interact with receptors or enzymes in these tissues, leading to an inflammatory response.
Biochemical Pathways
Given its irritant properties, it may be involved in the activation of inflammatory pathways in the skin, eyes, and respiratory system .
Pharmacokinetics
Its safety data sheet advises against its use in food, drugs, pesticides, or biocidal products, suggesting that it may have poor bioavailability or potential toxicity .
Result of Action
The primary result of the action of this compound is irritation of the skin, eyes, and respiratory system . This can lead to symptoms such as redness, itching, and difficulty breathing .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its irritant effects may be exacerbated in a poorly ventilated area, as this can increase exposure to the compound . It is recommended to handle this compound only outdoors or in a well-ventilated area to minimize its irritant effects .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as lipoxygenases, which are involved in the metabolism of fatty acids . The interaction between this compound and lipoxygenases involves binding to the active site of the enzyme, thereby preventing the conversion of fatty acids into their respective metabolites.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to downstream effects on cellular processes, such as reduced production of inflammatory mediators . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, such as liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes involved in fatty acid metabolism, leading to altered levels of metabolites . Additionally, this compound can influence the activity of coenzymes, such as NADH and FADH2, which play crucial roles in cellular respiration and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetic acid typically involves the fluorination of 2,4-diaminophenylacetic acid followed by reaction with trifluoroethanol. One common method includes the use of methyl 2-(2-fluoro-4-(trifluoromethyl)phenyl)acetate as an intermediate, which is then hydrolyzed to yield the desired acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in developing pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 2-Fluoro-5-(trifluoromethyl)phenylacetic acid
Comparison: 2-Fluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, such as increased acidity and reactivity, compared to its analogs .
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIOBGWYVHPKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397545 | |
Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209991-64-0 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209991-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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